6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide
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Overview
Description
6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a dibenzoazepine core with additional functional groups such as methyl, phenyl, and carboxamide. The presence of the oxathiazepine ring and the 5,5-dioxide functional group further distinguishes this compound from other dibenzoazepines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline.
Introduction of Functional Groups: The methyl, phenyl, and carboxamide groups are introduced through various substitution reactions.
Formation of the Oxathiazepine Ring: The oxathiazepine ring is formed through a cyclization reaction involving the appropriate precursors.
Oxidation to Form the 5,5-Dioxide: The final step involves the oxidation of the oxathiazepine ring to form the 5,5-dioxide functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10-arylated dibenzo[b,f]azepines: These compounds share the dibenzoazepine core but differ in the functional groups attached.
6H-benzo[c]chromenes: These compounds have a similar ring structure but lack the oxathiazepine ring.
Uniqueness
6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and the presence of the oxathiazepine ring with the 5,5-dioxide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H18N2O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
6,8-dimethyl-5,5-dioxo-N-phenylbenzo[c][5,1,2]benzoxathiazepine-3-carboxamide |
InChI |
InChI=1S/C21H18N2O4S/c1-14-8-10-18-17(12-14)23(2)28(25,26)20-13-15(9-11-19(20)27-18)21(24)22-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,24) |
InChI Key |
RZOPVEUDPYATDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4)S(=O)(=O)N2C |
Origin of Product |
United States |
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